molecular formula C20H42O B8788161 3,7,11,15-Tetramethylhexadecan-3-ol CAS No. 85761-30-4

3,7,11,15-Tetramethylhexadecan-3-ol

Cat. No.: B8788161
CAS No.: 85761-30-4
M. Wt: 298.5 g/mol
InChI Key: CVPIIXFZNPKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,11,15-Tetramethylhexadecan-3-ol is a useful research compound. Its molecular formula is C20H42O and its molecular weight is 298.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Applications

Role in Microbial Metabolism:
Dihydrophytol serves as a substrate for various microbial communities. It is involved in the biodegradation processes of phytol and related compounds. Studies have shown that specific bacterial strains can metabolize dihydrophytol through different pathways, leading to the production of various metabolites such as 6,10,14-trimethylpentadecan-2-one and (E)-phytenic acid .

Case Study:
A study focused on the biodegradation of (E)-phytol by bacterial communities isolated from marine sediments demonstrated that these bacteria could efficiently metabolize dihydrophytol under both aerobic and anaerobic conditions. The research highlighted the transient production of (E)-phytenal as a key intermediate in the degradation pathway .

Environmental Applications

Biodegradation Studies:
The compound has been studied for its role in environmental bioremediation. Its biodegradability by microbial communities makes it a candidate for cleaning up environments contaminated with phytol or similar compounds.

Table 1: Biodegradation Pathways of Dihydrophytol

PathwayIntermediate CompoundsFinal Products
Aerobic(E)-phytenal6,10,14-trimethylpentadecan-2-one
Anaerobic4,8,12-trimethyltridecan-1-ol4,8,12-trimethyltridecanoic acid

Industrial Applications

Use in Synthesis:
Dihydrophytol is utilized in the synthesis of various chemical compounds due to its branched structure. It serves as a precursor for producing surfactants and emulsifiers used in cosmetics and personal care products.

Product Specifications:
The compound is commercially available with a purity greater than 95% . Its physical state at room temperature is a clear liquid.

Nutritional Applications

Potential Health Benefits:
Research has indicated that dihydrophytol may have potential health benefits due to its antioxidant properties. It can be found in certain dietary supplements aimed at promoting health through natural compounds.

Future Research Directions

Ongoing research aims to explore further applications of dihydrophytol in pharmaceuticals and nutraceuticals. Investigating its role in metabolic pathways could lead to enhanced understanding and utilization in therapeutic contexts.

Properties

CAS No.

85761-30-4

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadecan-3-ol

InChI

InChI=1S/C20H42O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h17-19,21H,7-16H2,1-6H3

InChI Key

CVPIIXFZNPKANT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.8 mmol of (3R,7R)-3,7,11-trimethyldodecyl bromide are heated at reflux for 1/4 hour in 20 ml of ethyl acetate with activated magnesium. Then, there are added at 0° C. 1 g of (S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane and 0.9 g of copper(I)-2-propylacetylide (or 1.2 g of copper(I) bromide/dimethyl sulphide complex). The temperature of the reaction mixture is subsequently left to rise to room temperature and the mixture is stirred overnight. 10 ml of ammonium with ethyl ether. The extract is dried and concentrated, and the residue is distilled in a bulb-tube (b.p.0.01 =140° C.). There are obtained 1.28 g (72%) (or 1.41 g (79%) of (3R,7R,11R)-1-)2',5'-dimethoxy-3',4',6'-trimethylphenyl)-3,7,11,15-tetramethylhexadecan-3-ol as a colourless oil.
Name
(3R,7R)-3,7,11-trimethyldodecyl bromide
Quantity
5.8 mmol
Type
reactant
Reaction Step One
Name
(S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
copper(I)-2-propylacetylide
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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